molecular formula C28H30BrN5OS B4300082 N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B4300082
M. Wt: 564.5 g/mol
InChI Key: UHLBSNZBEKZAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of adamantyl, bromophenyl, pyridinyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Adamantyl-Bromophenyl Intermediate:

    Synthesis of the Triazolyl-Pyridinyl Intermediate:

    Coupling of Intermediates: The final step involves coupling the two intermediates through a thioether linkage, typically using a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the bromination and Friedel-Crafts alkylation steps, as well as the use of high-throughput screening to identify optimal reaction conditions for the coupling step.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the allyl group to form an epoxide or a diol.

    Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution can be performed using sodium hydride (NaH) as a base and the desired nucleophile.

Major Products

    Oxidation: Epoxide or diol derivatives.

    Reduction: Phenyl derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The adamantyl group imparts rigidity and stability, making the compound useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways involving the triazole and pyridine moieties.

Mechanism of Action

The mechanism by which N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: The compound may interact with specific receptors, altering their conformation and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(1-adamantyl)-2-chlorophenyl]-2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-[5-(1-adamantyl)-2-fluorophenyl]-2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]acetamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE imparts unique reactivity compared to its chloro and fluoro analogs. Bromine is a better leaving group, making the compound more reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

N-[5-(1-adamantyl)-2-bromophenyl]-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30BrN5OS/c1-2-8-34-26(21-4-3-7-30-16-21)32-33-27(34)36-17-25(35)31-24-12-22(5-6-23(24)29)28-13-18-9-19(14-28)11-20(10-18)15-28/h2-7,12,16,18-20H,1,8-11,13-15,17H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLBSNZBEKZAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C34CC5CC(C3)CC(C5)C4)Br)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[5-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.